molecular formula C26H19FO5S B3325236 Rintodestrant CAS No. 2088518-51-6

Rintodestrant

Numéro de catalogue: B3325236
Numéro CAS: 2088518-51-6
Poids moléculaire: 462.5 g/mol
Clé InChI: KOAITBOFZOEDOC-BJMVGYQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du rintodestrant implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont exclusifs et ne sont pas divulgués publiquement en détail .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound sont également exclusives. Il est connu que le composé est produit de manière à garantir une grande pureté et une grande cohérence, convenant à un usage clinique .

Analyse Des Réactions Chimiques

Types de réactions

Rintodestrant subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques, telles que la température et le solvant, dépendent de la réaction souhaitée et des groupes fonctionnels spécifiques ciblés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont généralement des versions modifiées du this compound avec des groupes fonctionnels modifiés. Ces modifications peuvent avoir un impact sur l'activité, la sélectivité et les propriétés pharmacocinétiques de la molécule .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant de manière compétitive au récepteur aux œstrogènes, en bloquant la signalisation du récepteur aux œstrogènes et en favorisant la dégradation du récepteur aux œstrogènes . Cela conduit à l'inhibition de la transcription des gènes médiée par le récepteur aux œstrogènes et retarde la prolifération tumorale dans les modèles précliniques . Les cibles moléculaires et les voies impliquées comprennent le récepteur aux œstrogènes et les voies de signalisation en aval qui régulent la prolifération et la survie cellulaires .

Applications De Recherche Scientifique

Pharmacodynamic Properties

Key Findings:

  • Rintodestrant has demonstrated robust engagement with the estrogen receptor as evidenced by pharmacodynamic analyses using 18F-fluoroestradiol positron emission tomography (FES-PET) imaging. Studies indicated substantial decreases in ER H-scores and circulating tumor cells (CTCs) after treatment .
  • A phase 1 trial (NCT03455270) revealed a favorable safety profile with common treatment-related adverse events (TRAEs) such as hot flashes and fatigue, primarily grade 1 or 2 in severity .

Clinical Efficacy

Clinical Trial Results:

  • In a cohort of 67 patients, the clinical benefit rate was reported at 30% , with several patients achieving confirmed partial responses .
  • The median progression-free survival (PFS) was 2.6 months at a dose of 600 mg and 3.6 months at 1000 mg .
  • Notably, this compound has shown efficacy in patients with tumors harboring ESR1 mutations , which are often associated with resistance to other therapies .

Comparative Efficacy

The following table summarizes the efficacy outcomes from various studies involving this compound:

Study/TrialPatient PopulationTreatment RegimenObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median PFS
Phase 1 Trial (NCT03455270)ER+/HER2- ABCThis compound monotherapy20%30%2.6 - 3.6 months
Combination with PalbociclibHeavily pretreated ER+/HER2- ABCThis compound + PalbociclibNot specifiedNot specifiedOngoing evaluation

Case Studies and Ongoing Research

Several ongoing studies are evaluating the combination of this compound with other agents, such as palbociclib, to enhance therapeutic outcomes:

  • Part 3 of the Phase 1 study is assessing the combination therapy in a more endocrine-sensitive population, which may yield insights into optimizing treatment regimens for patients with advanced breast cancer .
  • Preliminary results from these studies indicate promising antitumor activity and suggest that this compound could be a significant addition to the therapeutic arsenal against resistant forms of breast cancer .

Activité Biologique

Rintodestrant (G1T48) is an innovative oral selective estrogen receptor degrader (SERD) developed by G1 Therapeutics, primarily targeting estrogen receptor-positive (ER+) breast cancer, particularly in patients who have developed resistance to existing endocrine therapies. This compound represents a significant advancement in the treatment landscape for breast cancer, offering a new mechanism of action compared to traditional therapies.

This compound functions by competitively binding to the estrogen receptor (ER) and promoting its degradation, thereby inhibiting ER signaling pathways that are often upregulated in endocrine-resistant tumors. This mechanism is crucial for patients with ER+/HER2− metastatic breast cancer, where conventional therapies may fail due to mutations or other resistance factors.

Phase I Trials

The primary study evaluating this compound's safety and efficacy is the G1T48-01 trial (NCT03455270). This trial consists of three parts: dose escalation of monotherapy, dose expansion of monotherapy, and combination therapy with the CDK4/6 inhibitor palbociclib. Key findings from this trial include:

  • Patient Demographics : The trial included 107 patients with heavily pretreated ER+/HER2− advanced breast cancer.
  • Optimal Dosage : The recommended dose for further studies was established at 800 mg once daily based on safety and efficacy data.
  • Safety Profile : this compound exhibited a favorable safety profile with most adverse events being grade 1 or 2, including hot flushes and fatigue .

Efficacy Data

The efficacy outcomes from the trial are summarized in the following table:

Response TypeEvaluable Set (N=38)Full Analysis Set (N=40)
Confirmed CR00
Confirmed PR2 (5%)2 (5%)
Stable Disease (SD)26 (68%)26 (65%)
Progressive Disease (PD)9 (24%)10 (25%)
Clinical Benefit Rate (%)23 (61%)24 (60%)

The overall response rate was noted at approximately 5%, with a clinical benefit rate of around 60%, indicating that this compound has potential benefits even in heavily pretreated populations .

Preclinical Studies

Preclinical evaluations have demonstrated this compound's robust antitumor activity in various models:

  • In vitro Studies : this compound effectively inhibited ER activity in models resistant to endocrine therapies, including those with ESR1 mutations.
  • In vivo Studies : Animal models of estrogen-dependent breast cancer showed significant tumor growth inhibition when treated with this compound, especially in combination with CDK4/6 inhibitors like lerociclib .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study A : A patient with advanced ER+/HER2− breast cancer harboring ESR1 mutations showed a partial response after four weeks on this compound monotherapy, demonstrating a decrease in circulating tumor DNA levels.
  • Case Study B : Another patient who had previously failed multiple lines of therapy experienced stable disease for over six months while on this compound combined with palbociclib .

Propriétés

IUPAC Name

(E)-3-[4-[[2-(4-fluoro-2,6-dimethylbenzoyl)-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FO5S/c1-14-11-17(27)12-15(2)23(14)24(31)26-25(20-9-6-18(28)13-21(20)33-26)32-19-7-3-16(4-8-19)5-10-22(29)30/h3-13,28H,1-2H3,(H,29,30)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAITBOFZOEDOC-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088518-51-6
Record name Rintodestrant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088518516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RINTODESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3Y784Y0ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rintodestrant
Reactant of Route 2
Reactant of Route 2
Rintodestrant
Reactant of Route 3
Rintodestrant
Reactant of Route 4
Rintodestrant
Reactant of Route 5
Rintodestrant
Reactant of Route 6
Rintodestrant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.